1-Bromo-2-chloro-4,5-dimethoxybenzene
Overview
Description
1-Bromo-2-chloro-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2. It is characterized by a benzene ring substituted with a bromine atom at the first position, a chlorine atom at the second position, and two methoxy groups at the fourth and fifth positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-chloro-4,5-dimethoxybenzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in the stability and reactivity of these compounds .
Mode of Action
This compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, resulting in a substituted aromatic compound .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially altering its reactivity, stability, and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4,5-dimethoxybenzene can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of 1,2-dimethoxybenzene. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to achieve efficient production.
Chemical Reactions Analysis
1-Bromo-2-chloro-4,5-dimethoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The major products formed from these reactions include carboxylic acids and ketones.
Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products formed from these reactions include the corresponding bromo-chloro-dimethoxybenzenes with reduced functional groups.
Substitution Reactions: Substitution reactions involve the replacement of the bromine or chlorine atoms with other functional groups. Common reagents used in these reactions include nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF). The major products formed from these reactions include iodobenzene and fluorobenzene derivatives.
Scientific Research Applications
1-Bromo-2-chloro-4,5-dimethoxybenzene has various scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used as a probe to study biological processes and pathways. Its unique chemical structure allows it to interact with specific biomolecules, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is used in the development of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile precursor in drug synthesis.
Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
1-Bromo-2-chloro-4,5-dimethylbenzene
1-Bromo-2-chloro-4,5-dimethoxytoluene
Properties
IUPAC Name |
1-bromo-2-chloro-4,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXGRXCHOHYKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655593 | |
Record name | 1-Bromo-2-chloro-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753502-60-2 | |
Record name | 1-Bromo-2-chloro-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial orientation of the methoxy groups in 1-Bromo-2-chloro-4,5-dimethoxybenzene?
A: The two methoxy groups in this compound are nearly coplanar with the benzene ring. This means they lie roughly within the same plane as the benzene ring. The dihedral angles, which measure the angle between these planes, range from 0.9° to 12.3° for the four independent molecules identified in the asymmetric unit of the crystal structure. [] You can visualize this as the methoxy groups being slightly tilted out of the plane of the benzene ring.
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